molecular formula C14H8ClN3O2S B12271408 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B12271408
M. Wt: 317.8 g/mol
InChI Key: MJHHMNHADBWWOS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a benzenesulfonyl group and a cyano group attached

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the cyano group: This can be achieved through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Coupling reactions: The cyano group can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.

    Organic synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds such as:

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

These compounds share a similar core structure but differ in the substituents attached to the pyridine or pyrrole rings. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C14H8ClN3O2S

Molecular Weight

317.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine-5-carbonitrile

InChI

InChI=1S/C14H8ClN3O2S/c15-11-8-14-12(17-13(11)9-16)6-7-18(14)21(19,20)10-4-2-1-3-5-10/h1-8H

InChI Key

MJHHMNHADBWWOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=C(C=C32)Cl)C#N

Origin of Product

United States

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